Cas no 440332-02-5 (N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide)

N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a specialized organic compound featuring a benzotriazinone core linked to a chlorophenyl ethyl moiety via an acetamide bridge. Its structural design confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the 4-chlorophenyl group enhances lipophilicity, while the benzotriazinone scaffold may contribute to binding interactions with target proteins. This compound is of interest for research applications, including the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic route and purity make it suitable for exploratory studies in drug discovery and mechanistic investigations.
N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide structure
440332-02-5 structure
Product name:N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
CAS No:440332-02-5
MF:C17H15ClN4O2
Molecular Weight:342.7796022892
CID:5904159
PubChem ID:2695546

N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 1,2,3-Benzotriazine-3(4H)-acetamide, N-[2-(4-chlorophenyl)ethyl]-4-oxo-
    • N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
    • AKOS001413842
    • N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
    • N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
    • Oprea1_244855
    • Z26148559
    • US9556130, test 74
    • SR-01000565266
    • GASJSONKGOIOOV-UHFFFAOYSA-N
    • SR-01000565266-1
    • SCHEMBL17766917
    • 440332-02-5
    • F0916-6886
    • N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
    • BDBM263505
    • CHEMBL4871792
    • インチ: 1S/C17H15ClN4O2/c18-13-7-5-12(6-8-13)9-10-19-16(23)11-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23)
    • InChIKey: GASJSONKGOIOOV-UHFFFAOYSA-N
    • SMILES: N1C2=CC=CC=C2C(=O)N(CC(NCCC2=CC=C(Cl)C=C2)=O)N=1

計算された属性

  • 精确分子量: 342.0883534g/mol
  • 同位素质量: 342.0883534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 491
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.1Ų
  • XLogP3: 3.5

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 14.62±0.46(Predicted)

N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0916-6886-20μmol
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0916-6886-5μmol
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0916-6886-4mg
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0916-6886-2mg
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0916-6886-10mg
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0916-6886-2μmol
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0916-6886-10μmol
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0916-6886-5mg
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0916-6886-1mg
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0916-6886-3mg
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
440332-02-5 90%+
3mg
$63.0 2023-07-28

N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide 関連文献

N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamideに関する追加情報

N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-yl)acetamide (CAS No. 440332-02-5): An Overview

N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide (CAS No. 440332-02-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzotriazinones and is characterized by its ability to interact with various biological targets, making it a valuable candidate for drug development.

The molecular structure of N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide consists of a benzotriazinone core linked to a chlorophenyl group through an ethylamine linker. This arrangement provides the molecule with a combination of hydrophobic and hydrophilic properties, which are crucial for its biological activity and pharmacokinetic profile. The presence of the chlorophenyl group enhances the compound's lipophilicity, facilitating its cellular uptake and interaction with membrane-bound receptors.

Recent studies have highlighted the potential of N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate the activity of certain enzymes involved in the pathogenesis of these conditions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can potentially improve cognitive function and slow down disease progression.

In addition to its neuroprotective effects, N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

The pharmacokinetic profile of N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-y l)acetamide has been extensively studied to optimize its use in drug development. Preclinical data indicate that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with major metabolites being excreted via urine and feces.

To further enhance the therapeutic potential of N-2-(4-Chlorophenyl)ethyl - 2 -( 4 - Oxo - 3 , 4 - dihydro - 1 , 2 , 3 - benzotriazin - 3 - yl ) acetamide, researchers are exploring various prodrug strategies to improve its stability and reduce potential side effects. One approach involves modifying the ethylamine linker to create a prodrug that is activated by specific enzymes in target tissues. This strategy aims to increase the compound's selectivity and minimize off-target effects.

Clinical trials are currently underway to evaluate the safety and efficacy of N - 2 - ( 4 - Chlorophenyl ) ethyl - 2 -( 4 - Oxo - 3 , 4 - dihydro - 1 , 2 , 3 - benzotriazin - yl ) acetamide in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, N - 2 -( 4 - Chlorophenylethyl ) - ( Oxo - Dihydro Benzotriazin ) acetamide (CAS No. *************N*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-**********N*-*-**N*-*N*--*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*) represents a promising candidate for the treatment of neurodegenerative diseases and inflammatory conditions. Its unique structural features and favorable pharmacokinetic properties make it an attractive molecule for further research and development in medicinal chemistry.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd